
N-tritylleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tritylleucine is a compound with the chemical formula C25H27NO2 . It is a derivative of leucine, an essential amino acid, where the amino group is protected by a trityl group (triphenylmethyl group). This compound is often used in organic synthesis and peptide chemistry due to its stability and protective properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tritylleucine can be synthesized through the reaction of leucine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The trityl group acts as a protecting group for the amino group of leucine, preventing it from participating in unwanted side reactions during subsequent synthetic steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The trityl group is introduced to protect the amino group, which is crucial for the synthesis of complex peptides and other organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-tritylleucine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The trityl group can be reduced back to the triphenylmethyl radical.
Substitution: The trityl group can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to trityl cations, while reduction can regenerate the triphenylmethyl radical .
Wissenschaftliche Forschungsanwendungen
N-tritylleucine has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its role in protecting amino groups during the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of complex organic compounds and polymers .
Wirkmechanismus
The mechanism of action of N-tritylleucine involves the protection of the amino group by the trityl group. This protection prevents the amino group from participating in unwanted side reactions, allowing for the selective synthesis of peptides and other compounds. The trityl group can be removed under specific conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylleucine: Similar in structure but uses a benzyl group instead of a trityl group.
N-acetylleucine: Uses an acetyl group for protection.
N-methoxycarbonylleucine: Uses a methoxycarbonyl group for protection .
Uniqueness
N-tritylleucine is unique due to the bulky trityl group, which provides steric hindrance and stability, making it particularly useful in protecting amino groups during complex synthetic processes. This stability and protection are not as pronounced in compounds with smaller protecting groups like benzyl or acetyl .
Eigenschaften
CAS-Nummer |
32225-38-0 |
|---|---|
Molekularformel |
C25H27NO2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
4-methyl-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C25H27NO2/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23,26H,18H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
UHUHDVGYLSYYGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


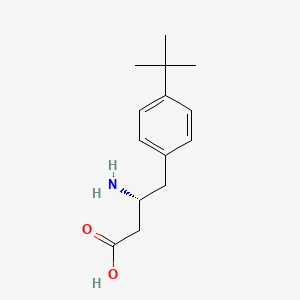

![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
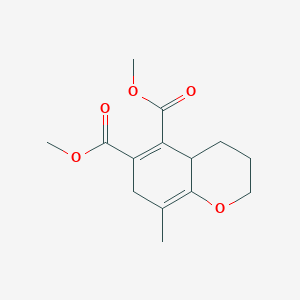
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)

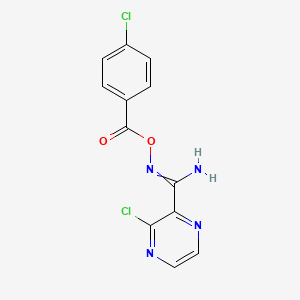
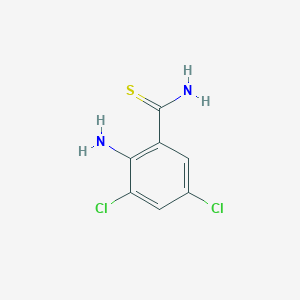
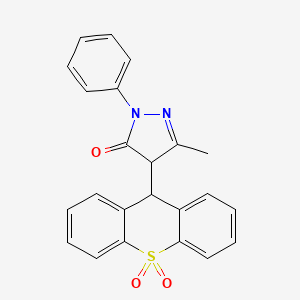
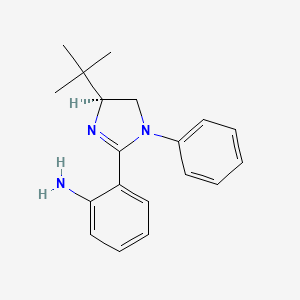
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
